molecular formula C7HBr5O B2888347 2,3,4,5,6-Pentabromobenzaldehyde CAS No. 22230-42-8

2,3,4,5,6-Pentabromobenzaldehyde

Cat. No.: B2888347
CAS No.: 22230-42-8
M. Wt: 500.604
InChI Key: KRTLACPYIMNVJR-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromobenzaldehyde is an organic compound characterized by the presence of five bromine atoms attached to a benzene ring with an aldehyde functional group. This compound is known for its high bromine content, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentabromobenzaldehyde typically involves the exhaustive bromination of benzaldehyde. This process can be achieved using bromine or brominating agents such as 1,3-dibromoisocyanuric acid in the presence of a strong acid like concentrated sulfuric acid . The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentabromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace bromine atoms.

Major Products Formed:

    Oxidation: 2,3,4,5,6-Pentabromobenzoic acid.

    Reduction: 2,3,4,5,6-Pentabromobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5,6-Pentabromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentabromobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of multiple bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to participate in specific reactions that its similar compounds cannot. This makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentabromobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLACPYIMNVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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